3,3-Difluoro-1,5-pentanediol
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Overview
Description
“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of “3,3-Difluoro-1,5-pentanediol” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1,5-pentanediol” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .
Chemical Reactions Analysis
“3,3-Difluoro-1,5-pentanediol” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
Scientific Research Applications
Biosynthesis of 1,5-Pentanediol
Specific Scientific Field
Bioengineering and Microbiology
Summary of the Application
1,5-Pentanediol (1,5-PDO) is a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production . In recent years, the chemical methods have been predominantly employed for synthesizing 1,5-PDO . However, with the increasing emphasis on environmentally friendly production, it has been a growing interest in the biosynthesis of 1,5-PDO .
Methods of Application or Experimental Procedures
A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO . The pathway involves the synthesis of 1,5-PDO from lysine with an integrated cofactor and co-substrate recycling . The pathway was achieved by cascading lysine decarboxylase and alcohol dehydrogenase from E. coli .
Results or Outcomes
After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
One-Pot Production of 1,5-Pentanediol from Furfural
Specific Scientific Field
Catalysis and Green Chemistry
Summary of the Application
The one-pot production of a relevant chemical such as 1,5-pentanediol (1,5-PDO) from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .
Methods of Application or Experimental Procedures
The process involves the use of tailored hydrotalcite-based catalysts for the one-pot production of 1,5-PDO from furfural . The productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .
Results or Outcomes
The results suggest the direct pathway through furfuryl alcohol intermediates, allowing the one-pot production from furfural at lower temperature than analogous systems .
Production of Polyesters and Polyurethanes
Specific Scientific Field
Polymer Chemistry
Summary of the Application
1,5-Pentanediol (1,5-PDO) is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol .
Methods of Application or Experimental Procedures
1,5-PDO is used as a raw material in the production of polyesters and polyurethanes . The specific methods of application or experimental procedures would depend on the type of polyester or polyurethane being produced.
Results or Outcomes
The use of 1,5-PDO in the production of polyesters and polyurethanes provides an economic and sustainable alternative to other diols .
Production of Plastics, Cosmetics, and Food
Specific Scientific Field
Industrial Chemistry
Summary of the Application
1,5-Pentanediol (1,5-PDO) can also be used in the production of plastics, cosmetics, and food .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific product being produced. For example, in the production of plastics, 1,5-PDO could be used as a monomer in the polymerization process.
Results or Outcomes
The use of 1,5-PDO in these industries provides a versatile and valuable raw material .
Safety And Hazards
Future Directions
The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “3,3-Difluoro-1,5-pentanediol” could play a significant role in the development of sustainable chemical production processes.
properties
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1,5-pentanediol |
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